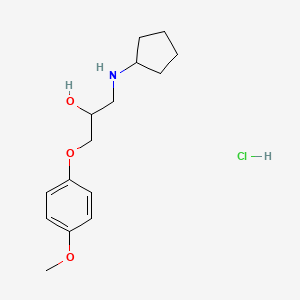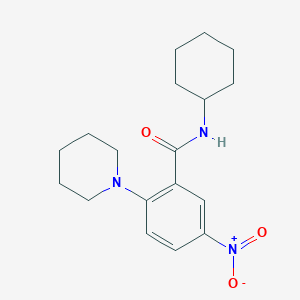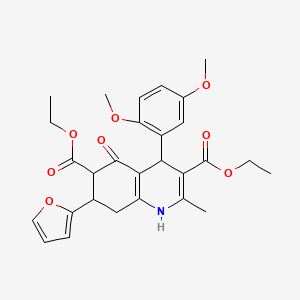
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride
描述
1-(Cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
作用机制
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by adrenaline and noradrenaline. When activated, the β2-adrenergic receptor stimulates the production of cyclic AMP (cAMP), which activates protein kinase A (PKA) and other downstream signaling pathways. By blocking the β2-adrenergic receptor, 1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 inhibits the production of cAMP and the activation of PKA and other downstream signaling pathways.
Biochemical and Physiological Effects
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of bronchodilation, the inhibition of lipolysis, the inhibition of insulin secretion, and the inhibition of vasodilation. 1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has also been shown to have anti-inflammatory effects in various experimental models of inflammation.
实验室实验的优点和局限性
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the role of β2-adrenergic receptors in various physiological and pathological processes. However, its selectivity for the β2-adrenergic receptor also means that it may not be effective in blocking other adrenergic receptors, such as the α-adrenergic receptors. Additionally, the concentration of 1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 required to achieve a specific effect may vary depending on the experimental model and the tissue or cell type being studied.
未来方向
There are several future directions for the study of 1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 and β2-adrenergic receptors. One area of research is the development of more selective and potent β2-adrenergic receptor antagonists that can be used in clinical settings. Another area of research is the identification of novel downstream signaling pathways that are activated by β2-adrenergic receptor activation or inhibition. Finally, the role of β2-adrenergic receptors in various pathological conditions, such as asthma, chronic obstructive pulmonary disease, and heart failure, continues to be an active area of research.
科学研究应用
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It can be used in in vitro experiments to study the effects of β2-adrenergic receptor activation or inhibition on cell signaling pathways, gene expression, and protein synthesis. It can also be used in in vivo experiments to study the effects of β2-adrenergic receptor activation or inhibition on cardiovascular function, respiratory function, metabolic function, and immune function.
属性
IUPAC Name |
1-(cyclopentylamino)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-18-14-6-8-15(9-7-14)19-11-13(17)10-16-12-4-2-3-5-12;/h6-9,12-13,16-17H,2-5,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGUDXSDHYYMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4170839.png)
![4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4170847.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4170855.png)



![ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4170885.png)

![ethyl 4-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4170894.png)
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4170901.png)
![5-butyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4170908.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4170933.png)
![2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4170950.png)